molecular formula C20H22F3N3O2S B11579934 N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11579934
M. Wt: 425.5 g/mol
InChI Key: VJOQJYXUQRAKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a trifluoromethyl pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 2-bromoacetyl bromide to form N-cyclohexyl-2-bromoacetamide. This intermediate is then reacted with 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its trifluoromethyl pyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C20H22F3N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

N-cyclohexyl-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H22F3N3O2S/c1-28-15-9-7-13(8-10-15)16-11-17(20(21,22)23)26-19(25-16)29-12-18(27)24-14-5-3-2-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,24,27)

InChI Key

VJOQJYXUQRAKHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3CCCCC3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.